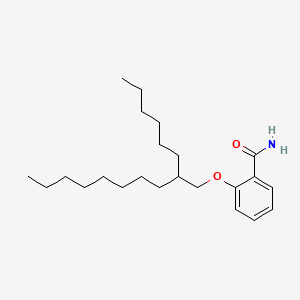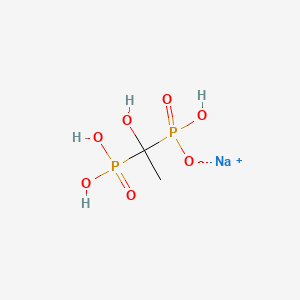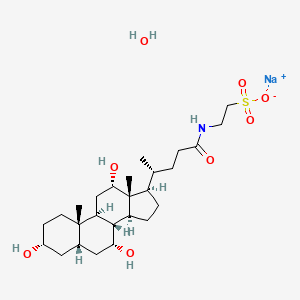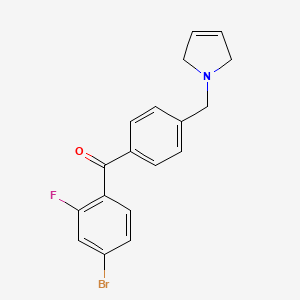
(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromophenols and their derivatives, as discussed in the first paper, involves reactions such as bromination and demethylation. Specifically, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives was achieved through these methods . Similarly, the second paper describes the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone by reacting 4-bromophenol with benzoyl chloride . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromophenol and phenyl methanone moieties.
Molecular Structure Analysis
The crystal structure of related compounds has been determined using X-ray diffraction. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was found to be monoclinic with specific cell parameters . Another related compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, also had its structure determined and was found to have a triclinic space group . These findings suggest that the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" could also crystallize in a similar manner, and its structure could be elucidated using similar techniques.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the specific compound . However, the antioxidant properties of bromophenols synthesized in the first paper were determined by analyzing their radical scavenging activities . This suggests that the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" may also participate in similar radical-based chemical reactions due to the presence of bromophenol units.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, cell parameters, and density were reported for the synthesized compounds in the papers . The chemical properties, particularly the antioxidant activities, were assessed through various assays, indicating that the synthesized bromophenols had effective antioxidant power . These properties are crucial for understanding the behavior of the compound in biological systems and could be relevant for the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" as well.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound plays a crucial role in the synthesis of boric acid ester intermediates, with benzene rings being a key component. These intermediates are obtained through a three-step substitution reaction. Their structures are confirmed using techniques such as FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted via single crystal X-ray diffraction. Furthermore, the molecular structures are calculated using density functional theory (DFT), which aligns with the X-ray diffraction values. This thorough analysis provides insights into the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Novel Synthesis Routes
Researchers have developed new synthesis methods for pyrrole derivatives, which are essential in creating biologically active compounds. One study describes an efficient one-pot synthesis procedure for a pyrrole derivative using acetophenone and trimethylacetaldehyde. This method stands out for its economic viability and good yield, demonstrating the compound's role in facilitating the generation of potential therapeutic agents (Kaur & Kumar, 2018).
Antimicrobial Activity
Some derivatives synthesized from this compound have been screened for antimicrobial activity. For instance, a series of derivatives was synthesized by condensing substituted chalcones with isoniazid, showing good antimicrobial activity comparable to standard drugs. These findings suggest that modifications to the core structure of (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can lead to the development of new antimicrobial agents (Kumar et al., 2012).
Crystal Structure Determination
The determination of crystal structures of derivatives of this compound provides essential insights into their potential applications. For instance, the crystal structure of a related compound was elucidated, revealing a planar structure that forms a new pyrrole ring. Such studies are pivotal in understanding the compound's chemical behavior and its interactions with other molecules, which can be crucial for drug design and material science applications (Qia, 2014).
Safety And Hazards
Safety studies would be important if the compound is intended for use as a drug, or if it will be handled in large quantities. This could involve toxicity studies in cells or animals.
Direcciones Futuras
Future research might involve further exploration of the compound’s reactivity, its potential uses, or the development of new synthetic routes. If it has biological activity, it could be studied as a potential therapeutic agent.
Please note that this is a general guide, and the specific steps might vary depending on the nature of the compound and the goals of the research. For detailed information, consultation with a chemist or a relevant expert would be necessary.
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZHFHRIJIGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643045 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-52-8 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

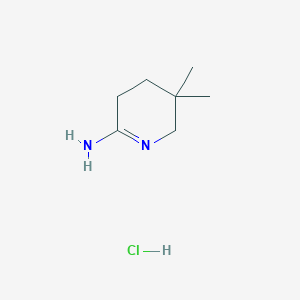
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)


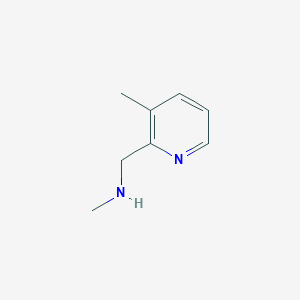
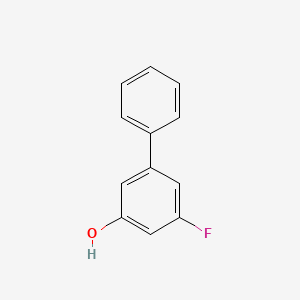


![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

